(4E)-2-(1,3-benzothiazol-2-yl)-5-methyl-4-{[(thiophen-2-ylmethyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
2-(1,3-Benzothiazol-2-yl)-5-methyl-4-{[(thien-2-ylmethyl)imino]methyl}-1,2-dihydro-3H-pyrazol-3-one is a complex organic compound that features a benzothiazole ring fused with a pyrazolone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-2-(1,3-benzothiazol-2-yl)-5-methyl-4-{[(thiophen-2-ylmethyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one typically involves the condensation of 2-aminobenzenethiol with various aldehydes or ketones, followed by cyclization reactions. One common method involves the use of aromatic aldehydes and o-aminothiophenols in ethanol as a reaction medium, stirred at 50°C for 1 hour . Another approach includes the cyclization of 2-aminothiophenols with carbon dioxide in the presence of diethylsilane catalyzed by 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) at 5 MPa .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Benzothiazol-2-yl)-5-methyl-4-{[(thien-2-ylmethyl)imino]methyl}-1,2-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
2-(1,3-Benzothiazol-2-yl)-5-methyl-4-{[(thien-2-ylmethyl)imino]methyl}-1,2-dihydro-3H-pyrazol-3-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe for biological imaging.
Industry: Utilized in the development of new materials, such as electroluminescent devices and sensors.
Mechanism of Action
The mechanism of action of (4E)-2-(1,3-benzothiazol-2-yl)-5-methyl-4-{[(thiophen-2-ylmethyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The benzothiazole ring is known to interact with various biological targets, contributing to its diverse pharmacological activities .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole-2-acetonitrile: Similar in structure but with a nitrile group instead of the pyrazolone core.
3-Methyl-3H-benzothiazol-2-one: Features a benzothiazole ring with a different substituent at the 2-position.
Uniqueness
What sets (4E)-2-(1,3-benzothiazol-2-yl)-5-methyl-4-{[(thiophen-2-ylmethyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one apart is its unique combination of a benzothiazole ring and a pyrazolone core, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
371944-25-1 |
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Molecular Formula |
C17H14N4OS2 |
Molecular Weight |
354.5g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-5-methyl-4-(thiophen-2-ylmethyliminomethyl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C17H14N4OS2/c1-11-13(10-18-9-12-5-4-8-23-12)16(22)21(20-11)17-19-14-6-2-3-7-15(14)24-17/h2-8,10,20H,9H2,1H3 |
InChI Key |
QSYBBAPOXRUGLG-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N(N1)C2=NC3=CC=CC=C3S2)C=NCC4=CC=CS4 |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=NC3=CC=CC=C3S2)C=NCC4=CC=CS4 |
Origin of Product |
United States |
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